A Proposed Synthesis and Characterization of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide
A Proposed Synthesis and Characterization of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine: A Technical Guide
Disclaimer: The following document outlines a proposed synthetic pathway and predicted characterization data for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. To date, a published, peer-reviewed synthesis and full characterization of this specific molecule has not been identified in the public domain. The methodologies and data presented herein are therefore extrapolated from established procedures for the synthesis and analysis of structurally related nucleoside analogues. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational and planning purposes.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to both the nucleobase and the sugar moiety can lead to compounds with potent and selective biological activity. The target molecule, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, combines two key structural modifications: a hydroxyl group at the 8-position of the guanine (B1146940) base and a fluorine atom at the 3'-position of the deoxyribose sugar. The 8-hydroxy modification is a known marker of oxidative DNA damage and can influence base pairing and stacking interactions. The 3'-fluoro substitution can significantly impact the sugar pucker conformation and the metabolic stability of the nucleoside, often leading to chain termination when incorporated into nucleic acids by polymerases. This combination of modifications makes 8-Hydroxy-3'-deoxy-3'-fluoroguanosine a compound of significant interest for potential therapeutic applications.
This technical guide provides a plausible, multi-step synthetic route for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, along with predicted analytical data for its characterization.
Proposed Synthetic Pathway
The proposed synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is a multi-step process commencing from commercially available guanosine (B1672433). The strategy involves the key steps of protecting group chemistry, fluorination of the 3'-position of the sugar, and subsequent oxidation at the 8-position of the purine (B94841) base.
Caption: Proposed synthetic pathway for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine.
Experimental Protocols
The following are proposed, detailed experimental protocols for the key transformations in the synthesis of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. These protocols are based on analogous reactions reported in the literature.
Protection of Guanosine
The initial step involves the protection of the 2', 3', and 5' hydroxyl groups of guanosine to prevent unwanted side reactions in subsequent steps. A common strategy is to use silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).
Protocol:
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Suspend guanosine in anhydrous pyridine (B92270) or DMF.
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Add an excess of the silyl chloride (e.g., TBDMS-Cl) and a catalyst such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP).
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
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Purify the resulting protected guanosine derivative by silica (B1680970) gel column chromatography.
Synthesis of the 3'-Keto Intermediate
The protected guanosine is then oxidized at the 3'-hydroxyl group to form the corresponding ketone.
Protocol:
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Dissolve the protected guanosine in a suitable solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) or by using Dess-Martin periodinane in dichloromethane.
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Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Work up the reaction by adding a quenching agent (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the 3'-keto intermediate by silica gel chromatography.
Fluorination of the 3'-Keto Intermediate
The introduction of the fluorine atom at the 3'-position is achieved by nucleophilic fluorination of the keto intermediate.
Protocol:
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Dissolve the 3'-keto intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane.
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Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise.
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Allow the reaction to slowly warm to room temperature and stir for several hours.
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Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, and wash the organic layer with brine.
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Dry the organic phase, concentrate, and purify the protected 3'-deoxy-3'-fluoroguanosine by column chromatography.
Deprotection
The silyl protecting groups are removed to yield 3'-deoxy-3'-fluoroguanosine.
Protocol:
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Dissolve the protected 3'-deoxy-3'-fluoroguanosine in THF.
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Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
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Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel chromatography or reverse-phase HPLC to obtain pure 3'-deoxy-3'-fluoroguanosine.
8-Hydroxylation of 3'-Deoxy-3'-fluoroguanosine
The final step is the introduction of the hydroxyl group at the 8-position of the guanine base. This can be achieved through methods that generate reactive oxygen species.
Protocol:
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Dissolve 3'-deoxy-3'-fluoroguanosine in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
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Add a photosensitizer such as methylene (B1212753) blue.
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Irradiate the solution with visible light while bubbling oxygen through the mixture.
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Alternatively, use a Fenton-like reaction by adding a source of Fe(II) or Cu(II) and hydrogen peroxide.
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Monitor the reaction progress by HPLC.
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Upon completion, purify the final product, 8-Hydroxy-3'-deoxy-3'-fluoroguanosine, by reverse-phase HPLC.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for the characterization of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine and its key precursor, 3'-deoxy-3'-fluoroguanosine. These predictions are based on data from structurally similar compounds.
Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Predicted [M+H]+ (m/z) | Key Fragmentation Ions (m/z) |
| 3'-Deoxy-3'-fluoroguanosine | C10H12FN5O4 | 286.09 | 152.06 (Guanine + H)+, 134.03 (Sugar fragment) |
| 8-Hydroxy-3'-deoxy-3'-fluoroguanosine | C10H12FN5O5 | 302.09 | 168.05 (8-Hydroxyguanine + H)+, 134.03 (Sugar fragment) |
Table 1: Predicted mass spectrometry data for the target compound and a key intermediate.
Predicted 1H NMR Data (in D2O, 400 MHz)
| Proton | 3'-Deoxy-3'-fluoroguanosine (Predicted δ, ppm) | 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (Predicted δ, ppm) |
| H-1' | ~ 5.9 (d) | ~ 5.8 (d) |
| H-2' | ~ 2.5-2.7 (m) | ~ 2.4-2.6 (m) |
| H-3' | ~ 4.8-5.0 (dm, JH,F ≈ 50 Hz) | ~ 4.7-4.9 (dm, JH,F ≈ 50 Hz) |
| H-4' | ~ 4.2-4.4 (m) | ~ 4.1-4.3 (m) |
| H-5', H-5'' | ~ 3.7-3.9 (m) | ~ 3.6-3.8 (m) |
| H-8 | ~ 7.9 (s) | Signal absent |
Table 2: Predicted 1H NMR chemical shifts for the target compound and a key intermediate.
Predicted 13C NMR Data (in D2O, 100 MHz)
| Carbon | 3'-Deoxy-3'-fluoroguanosine (Predicted δ, ppm) | 8-Hydroxy-3'-deoxy-3'-fluoroguanosine (Predicted δ, ppm) |
| C-2 | ~ 154 | ~ 155 |
| C-4 | ~ 151 | ~ 150 |
| C-5 | ~ 116 | ~ 115 |
| C-6 | ~ 157 | ~ 158 |
| C-8 | ~ 136 | ~ 148 |
| C-1' | ~ 87 | ~ 88 |
| C-2' | ~ 38 | ~ 39 |
| C-3' | ~ 95 (d, JC,F ≈ 175 Hz) | ~ 96 (d, JC,F ≈ 175 Hz) |
| C-4' | ~ 84 (d, JC,F ≈ 20 Hz) | ~ 85 (d, JC,F ≈ 20 Hz) |
| C-5' | ~ 61 | ~ 62 |
Table 3: Predicted 13C NMR chemical shifts for the target compound and a key intermediate.
Predicted 19F NMR Data (in D2O)
| Compound | Predicted δ, ppm (relative to CCl3F) |
| 8-Hydroxy-3'-deoxy-3'-fluoroguanosine | ~ -200 to -210 (m) |
Table 4: Predicted 19F NMR chemical shift for the target compound.
Visualization of Experimental Workflow
The general workflow for the characterization of the synthesized 8-Hydroxy-3'-deoxy-3'-fluoroguanosine would involve a series of analytical techniques to confirm its identity and purity.
Caption: General workflow for the characterization of the final product.
Conclusion
This technical guide has detailed a plausible synthetic route and predicted the key characterization parameters for 8-Hydroxy-3'-deoxy-3'-fluoroguanosine. The proposed synthesis leverages established methodologies in nucleoside chemistry. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this novel compound. The successful synthesis and biological evaluation of 8-Hydroxy-3'-deoxy-3'-fluoroguanosine could provide valuable insights into the structure-activity relationships of modified nucleosides and may lead to the development of new therapeutic agents. It is imperative that any attempt to synthesize this compound be carried out by trained professionals in a suitably equipped laboratory, with all products being rigorously characterized to confirm their identity and purity.
